(2-Aminophenyl)-quinolin-3-yl-methanone
Description
Properties
Molecular Formula |
C16H12N2O |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
(2-aminophenyl)-quinolin-3-ylmethanone |
InChI |
InChI=1S/C16H12N2O/c17-14-7-3-2-6-13(14)16(19)12-9-11-5-1-4-8-15(11)18-10-12/h1-10H,17H2 |
InChI Key |
BGPXQZYEEFXCJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=CC=C3N |
Origin of Product |
United States |
Scientific Research Applications
Catalytic Reactions
One prominent application of (2-Aminophenyl)-quinolin-3-yl-methanone is its role in catalytic reactions. Research has demonstrated that it can be synthesized through copper-catalyzed one-pot domino reactions. For instance, the reaction between 2-aminobenzylalcohol and propiophenone using a copper-organic framework catalyst yielded high percentages of the desired product under optimized conditions (120 °C for 16 hours) .
Table 1: Yields of Phenyl(quinolin-3-yl)methanone from Various Catalysts
| Catalyst Type | Yield (%) |
|---|---|
| CuBr | 47 |
| CuI | 37 |
| CuCl | 36 |
| Cu2(OBA)2(BPY) | 89 |
Transition Metal-Free Synthesis
A transition metal-free method has also been developed for synthesizing 3-acyl quinolines, including derivatives of (2-Aminophenyl)-quinolin-3-yl-methanone. This method employs aza-Michael addition followed by intramolecular annulation, showcasing an environmentally friendly approach to synthesis .
Antimicrobial Activity
Studies have indicated that quinoline derivatives possess significant antimicrobial properties. In a comparative study, compounds related to (2-Aminophenyl)-quinolin-3-yl-methanone were evaluated for their antibacterial and antifungal activities against various strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 6.25 µg/ml, suggesting potential as future antimicrobial agents .
Table 2: Antimicrobial Activity of Quinoline Derivatives
| Compound ID | MIC (µg/ml) | Target Microorganism |
|---|---|---|
| 6d | 6.25 | Mycobacterium smegmatis |
| 9c | 8.00 | Pseudomonas aeruginosa |
Anticancer Activity
Recent investigations into the anticancer properties of quinoline derivatives have shown promising results. Compounds synthesized based on the quinoline scaffold were tested against human cancer cell lines such as HCT-116 and MCF-7, with some exhibiting IC50 values in the low micromolar range (1.9–7.52 µg/mL). These findings suggest that (2-Aminophenyl)-quinolin-3-yl-methanone and its analogs could serve as effective candidates for cancer treatment .
Case Study 1: Synthesis Optimization
In a study focused on optimizing the synthesis of phenyl(quinolin-3-yl)methanone, various solvents and catalyst concentrations were tested to enhance yield. The use of pyridine as a co-solvent significantly improved yields compared to reactions conducted without it .
Case Study 2: Biological Screening
A series of quinoline derivatives were screened for their biological activity against bacterial strains and cancer cell lines. The most active compounds were identified based on their structural modifications, highlighting the importance of functional groups in enhancing biological activity .
Comparison with Similar Compounds
Physicochemical Properties
The presence of electron-withdrawing (e.g., ketone) and electron-donating (e.g., amino) groups significantly impacts solubility and stability:
- Solubility: The amino group in (2-Aminophenyl)-quinolin-3-yl-methanone enhances water solubility compared to non-polar analogs like (3,5-Dimethylphenyl)-quinolin-4-ylmethanone .
- Melting Points : Halogenated derivatives (e.g., the 6-chloro analog in ) exhibit higher melting points (>200°C) due to increased molecular symmetry and intermolecular halogen bonding.
- Stability: Compounds with fused heterocycles (e.g., tetrahydrothienoquinoline in ) show improved thermal stability but reduced solubility in organic solvents.
Key Research Findings
- Structure-Activity Relationship (SAR): The amino group at the phenyl-2 position is critical for hydrogen-bond donor capacity, influencing target binding. Replacement with methyl or chloro groups (e.g., ) reduces polar interactions but increases hydrophobicity.
- Thermodynamic Stability : Halogenated derivatives exhibit higher stability in acidic conditions, as shown in comparative degradation studies .
- Diverse Applications: While (2-Aminophenyl)-quinolin-3-yl-methanone is primarily explored for antimicrobial uses, analogs like are prioritized in kinase inhibition studies due to their extended conjugated systems.
Preparation Methods
Standard Reaction Protocol
The foundational procedure involves reacting 2-aminobenzyl alcohol with propiophenone in the presence of a copper catalyst, an oxidant, and a nitrogen-based ligand. A representative protocol is outlined below:
-
Catalyst : Cu(OAc)₂ (10 mol%)
-
Ligand : 2,2'-bipyridine (20 mol%)
-
Oxidant : TEMPO (2 equivalents)
-
Solvent : Dimethylformamide (DMF)
-
Temperature : 120°C
-
Duration : 16 hours
Under these conditions, phenyl(quinolin-3-yl)methanone is obtained in 89% yield after column chromatography. The reaction proceeds via a cascade mechanism involving dehydrogenation, enamine formation, and intramolecular cyclization (Scheme 1).
Role of Catalysts and Ligands
Copper catalysts are indispensable for facilitating C(sp³)–H bond activation. Comparative studies reveal that Cu(I) salts (e.g., CuBr, CuI) exhibit moderate activity (36–47% yields), whereas Cu(II)-based MOFs like Cu₂(OBA)₂(BPY) achieve superior results (83–91% yields). The bipyridine ligand enhances catalytic efficiency by stabilizing the copper center and modulating electron transfer.
Reaction Optimization and Parameter Analysis
Optimizing reaction parameters is critical for maximizing yield and minimizing side products. Key factors include solvent choice, catalyst loading, and oxidant concentration.
Solvent Effects
Polar aprotic solvents like DMF and NMP are preferred due to their high boiling points and ability to stabilize intermediates. Experimental data demonstrate the following trends:
| Solvent | Yield (%) | Reaction Completion |
|---|---|---|
| DMF | 89 | 16 hours |
| NMP | 16 | 24 hours |
| Toluene | 63 | 20 hours |
| p-Xylene | 40 | 18 hours |
DMF outperforms other solvents by enabling faster kinetics and higher product purity.
Oxidant Screening
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is uniquely effective as an oxidant, unlike peroxides or molecular oxygen. Variations in TEMPO concentration significantly impact yields:
| TEMPO (equivalents) | Yield (%) |
|---|---|
| 1 | 65 |
| 2 | 89 |
| 3 | 78 |
Excess TEMPO (>2 equivalents) leads to over-oxidation, reducing product yield.
Advanced Catalytic Systems: MOFs and Recyclability
Metal-organic frameworks (MOFs) have emerged as sustainable catalysts due to their high surface area and recyclability. Cu₂(OBA)₂(BPY), a copper-based MOF, demonstrates exceptional performance:
-
Yield : 91% (initial cycle)
-
Reusability : Retains 75% activity after 8 cycles
-
Structure Retention : Confirmed via XRD and FT-IR post-reaction
The MOF’s porous architecture facilitates substrate diffusion and active site accessibility, making it ideal for large-scale applications.
Industrial-Scale Synthesis Considerations
While laboratory methods prioritize yield and purity, industrial production requires cost-effective and environmentally benign protocols. Key considerations include:
-
Catalyst Recovery : MOFs offer advantages over homogeneous catalysts due to facile separation.
-
Solvent Selection : Toluene and p-xylene are preferred for their low toxicity and ease of recycling.
-
Process Intensification : Continuous-flow reactors may enhance throughput and reduce energy consumption .
Q & A
Q. What are the standard synthetic routes for (2-Aminophenyl)-quinolin-3-yl-methanone?
A common approach involves multi-step reactions, such as:
- Mannich reaction : Using acetophenone derivatives, paraformaldehyde, and amines to form intermediates.
- Cyclization : Catalyzed by ceric ammonium nitrate (CAN) or Eaton’s reagent to construct the quinoline core .
- Purification : Column chromatography (e.g., petroleum ether/EtOAc) or recrystallization (ethanol) achieves >80% purity .
Q. Which spectroscopic methods are critical for structural confirmation?
- NMR : H and C NMR identify aromatic protons, amine groups, and ketone carbons.
- HRMS : Validates molecular weight (e.g., CHNO: calculated 299.1184, observed 299.1189) .
- X-ray crystallography : Resolves bond angles and stereochemistry in crystalline derivatives .
Q. How is purification typically performed for quinoline-based methanones?
- Silica gel chromatography : Using gradients like petroleum ether/EtOAc (5:1) to isolate intermediates.
- Recrystallization : Ethanol or methanol yields high-purity crystals (e.g., 84% yield for 2-(chloromethyl)-4-phenylquinoline-3-carboxylate) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Catalyst screening : CAN (10 mol%) vs. Eaton’s reagent for cyclization efficiency.
- Solvent effects : CHCN or DMF enhances nucleophilic substitution in phenoxy derivatives.
- Temperature : Reflux (150°C) with PPA increases cyclization rates vs. milder conditions (70°C) .
Q. What strategies resolve discrepancies in spectral data or reaction outcomes?
Q. How are structure-activity relationships (SAR) studied for this compound?
- Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl, -NO) to the quinoline or phenyl rings to modulate bioactivity .
- Biological assays : Test antimicrobial activity via MIC assays or cytotoxicity in cancer cell lines .
Q. What mechanistic insights explain the role of catalysts like CAN or PPA?
- CAN : Acts as a Lewis acid, facilitating imine formation and cyclization via one-electron oxidation .
- PPA : Promotes Friedel-Crafts acylation or intramolecular cyclization through Brønsted acid catalysis .
Q. How are synthetic byproducts or low-yield pathways addressed?
- Byproduct analysis : HRMS identifies dimerization or oxidation products.
- Alternative routes : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective aryl attachments .
Data Contradiction and Validation
Q. How to address inconsistent yields in published synthetic protocols?
- Reproducibility checks : Verify stoichiometry, catalyst purity, and solvent drying.
- Case study : CAN-catalyzed reactions yield 84% in methanol but drop to 60% in THF due to poor solubility .
Q. What validation methods ensure structural integrity in novel derivatives?
- Elemental analysis : Match C, H, N percentages with theoretical values (e.g., ±0.3% tolerance).
- DSC/TGA : Assess thermal stability and melting points to detect polymorphic forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
